molecular formula C17H19N5OS B2814455 3-(cinnamylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole CAS No. 1013774-62-3

3-(cinnamylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2814455
CAS No.: 1013774-62-3
M. Wt: 341.43
InChI Key: MAULPNDEZYYIMN-JXMROGBWSA-N
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Description

3-(Cinnamylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a specialized chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Compounds based on the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry and drug discovery research due to their diverse biological activities. The structure of this particular molecule, which integrates a cinnamylthio moiety and a methoxy-substituted pyrazole, suggests potential for investigation as a key intermediate or building block in the synthesis of more complex molecules . Related triazole derivatives have been studied in the context of enzyme inhibition, particularly targeting protein kinases, which are crucial in cellular signaling pathways . Researchers may explore its physicochemical properties, reactivity, and potential as a pharmacophore in developing new active compounds. As with any research chemical, proper handling procedures and safety protocols should be followed.

Properties

IUPAC Name

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-21-12-14(16(20-21)23-3)15-18-19-17(22(15)2)24-11-7-10-13-8-5-4-6-9-13/h4-10,12H,11H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAULPNDEZYYIMN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are compared below (Table 1):

Compound Name R³ (Position 3) R⁵ (Position 5) Key Features Reference
Target Compound Cinnamylthio 3-Methoxy-1-methylpyrazole Lipophilic, electron-rich pyrazole -
3-(4-Chloro-3-fluorobenzylthio)-5-(oct-1-yn-1-yl)pyridine-triazole (18) 4-Chloro-3-fluorobenzylthio Oct-1-yn-1-yl pyridine Halogenated benzyl, alkyne substituent
3-(3,5-Dinitrobenzylthio)-5-(oct-1-yn-1-yl)pyridine-triazole (20) 3,5-Dinitrobenzylthio Oct-1-yn-1-yl pyridine Electron-withdrawing nitro groups
5-(Adamantan-1-yl)-3-(4-chlorobenzylsulfanyl)-4-methyl-4H-1,2,4-triazole 4-Chlorobenzylsulfanyl Adamantyl Bulky adamantyl, halogenated benzyl
5-(5-Methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives Alkyl/arylthio 5-Methylpyrazole Antiradical activity observed
3-(Thiophen-2-yl)-4-methyl-5-(cinnamylthio)-4H-1,2,4-triazole Cinnamylthio Thiophene-2-yl Thiophene vs. pyrazole substitution

Key Observations :

  • Steric Impact : Bulky substituents like adamantyl () or cinnamyl may reduce solubility but improve target binding via hydrophobic interactions .
  • Biological Relevance : Pyrazole-containing analogs () exhibit antioxidant activity, suggesting the target compound’s pyrazole moiety could confer similar properties .

Physicochemical Properties

Comparative data on melting points, yields, and purity (Table 2):

Compound Melting Point (°C) Yield (%) Purity (HPLC) Molecular Weight Reference
Target Compound Not reported - - 385.47* -
18 92–95 74 99.3% 416.18
20 144–146 71 99.0% 443.14
5-(Adamantan-1-yl)-3-(4-chlorobenzyl) Not reported - - 430.02
Alkyl derivatives () 110–180 50–75 >95% 300–400

*Calculated using molecular formula C₁₇H₁₉N₅OS. Notes:

  • Higher melting points in nitro-substituted 20 suggest stronger intermolecular forces due to polar nitro groups .
  • The target compound’s cinnamyl group may lower melting points compared to halogenated analogs due to reduced crystallinity.

Q & A

How can the synthesis of 3-(cinnamylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole be optimized for higher yields?

Answer:
Synthesis optimization involves selecting appropriate catalysts, solvents, and reaction conditions. For example:

  • Thiol-alkylation : Reacting 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with cinnamyl bromide in dimethylformamide (DMF) at 80°C for 6–8 hours under nitrogen.
  • Catalysts : Use potassium carbonate as a base to deprotonate the thiol group, enhancing nucleophilicity.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) yields >75% purity.

Table 1: Comparison of Reaction Conditions for Thiol-Alkylation

CatalystSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF80678
NaHTHF601265
Et₃NAcetone501060

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